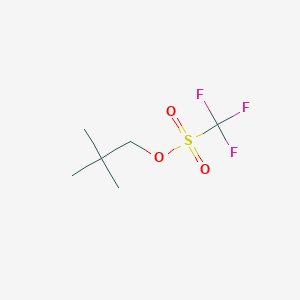

2,2-Dimethylpropyl trifluoromethanesulfonate

Description

2,2-Dimethylpropyl trifluoromethanesulfonate (CAS No. 66687-89-6), also known as neopentyl triflate, is a fluorinated sulfonate ester with the molecular formula C₆H₁₁F₃O₃S and a molecular weight of 220.213 g/mol . Structurally, it consists of a neopentyl (2,2-dimethylpropyl) group attached to a trifluoromethanesulfonate (triflate) moiety. This compound is recognized for its role as a reactive intermediate in organic synthesis, particularly in alkylation and nucleophilic substitution reactions. Its sterically hindered neopentyl group distinguishes it from other triflate esters, influencing reactivity and stability .

Key synonyms include neopentyl trifluoromethanesulfonate and trifluoromethanesulfonic acid 2,2-dimethylpropyl ester. Notably, commercial availability of this compound has been discontinued by suppliers like CymitQuimica, as indicated in recent catalogs .

Properties

IUPAC Name |

2,2-dimethylpropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O3S/c1-5(2,3)4-12-13(10,11)6(7,8)9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYGMTZDTVBMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576985 | |

| Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66687-89-6 | |

| Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of Neopentyl Alcohol

The most widely documented method involves the reaction of 2,2-dimethylpropanol (neopentyl alcohol) with Tf₂O in the presence of a base. This route proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom in Tf₂O.

Reaction Mechanism:

$$

\text{2,2-Dimethylpropanol} + \text{Tf}_2\text{O} \xrightarrow{\text{Base}} \text{2,2-Dimethylpropyl triflate} + \text{TfOH}

$$

A critical variable in this method is the choice of base. Early attempts using triethylamine (TEA) resulted in quaternization side products, even at low temperatures (-20°C). Substituting TEA with 2,6-lutidine—a sterically hindered base—suppressed side reactions and improved yields to >90% under anhydrous conditions.

Optimized Conditions:

- Solvent: Dichloromethane or toluene

- Temperature: 0–25°C

- Molar Ratio: 1:1 (alcohol:Tf₂O)

- Base: 2,6-lutidine (1.1 equiv)

Ortho Ester-Mediated Synthesis

An alternative route, detailed in patent CN106008282A, employs ortho esters as intermediates to avoid handling free neopentyl alcohol. For example, triisopropyl orthoformate reacts with Tf₂O to yield 2,2-dimethylpropyl triflate and formate byproducts.

Reaction Scheme:

$$

\text{HC(Oi-C}3\text{H}7\text{)}3 + \text{Tf}2\text{O} \rightarrow \text{2,2-Dimethylpropyl triflate} + \text{HCO}2\text{i-C}3\text{H}_7

$$

This method offers advantages in scalability, as ortho esters are less prone to oxidation than primary alcohols. Yields range from 75% to 99%, depending on the ortho ester substituents.

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

The table below contrasts two primary methods based on peer-reviewed and patent data:

The ortho ester route eliminates base-induced side reactions but requires careful distillation to separate triflate products from formate esters.

Steric and Kinetic Influences

The neopentyl group’s tert-butyl moiety imposes severe steric hindrance, which slows nucleophilic substitution reactions. Kinetic studies using azide displacements revealed that neopentyl triflate exhibits unusual stability for a primary triflate, with no decomposition observed after months of storage at -20°C. This stability arises from the inability of the bulky tert-butyl group to adopt a conformation favorable for elimination.

Key Kinetic Data:

- Rate Constant (k): 0.00121 mol⁻¹dm³s⁻¹ for azide substitution at 100°C

- Activation Energy: Higher than linear alkyl triflates due to steric effects

Industrial-Scale Production

Continuous Flow Reactor Design

While laboratory syntheses use batch reactors, industrial production employs continuous flow systems to enhance mixing and temperature control. Automated feed systems maintain a 1:1 stoichiometry of neopentyl alcohol and Tf₂O, while in-line neutralization of triflic acid (TfOH) prevents equipment corrosion.

Process Parameters:

- Residence Time: 5–10 min

- Temperature Gradient: 0°C (inlet) to 25°C (outlet)

- Throughput: 50–100 kg/hr

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding triflates.

Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.

Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.

Major Products

Nucleophilic Substitution: The major products are triflate esters or triflate amides, depending on the nucleophile used.

Elimination: The major products are alkenes.

Scientific Research Applications

Synthetic Chemistry

2,2-Dimethylpropyl triflate is primarily used as a reagent in organic synthesis. Its triflate group acts as an excellent leaving group, facilitating nucleophilic substitutions.

-

Nucleophilic Substitution Reactions : The compound can be utilized to synthesize various alkyl derivatives by reacting with nucleophiles such as amines or alcohols.

Reaction Type Example Product SN2 Reaction Tertiary amine derivative - Synthesis of Complex Molecules : It has been employed to construct complex molecules and intermediates in pharmaceuticals.

Pharmaceutical Applications

The pharmaceutical industry utilizes 2,2-Dimethylpropyl triflate for the synthesis of various drug candidates.

-

Drug Development : The compound has been investigated for its role in synthesizing biologically active compounds. For instance, it has been involved in the synthesis of certain anti-cancer agents through selective alkylation processes.

Drug Candidate Target Disease Synthesis Method Compound A Cancer Alkylation using triflate - Prodrug Synthesis : It can also serve as a precursor for prodrugs that enhance bioavailability.

Material Science

In material science, 2,2-Dimethylpropyl triflate finds applications in the development of advanced materials.

-

Polymer Chemistry : The compound can be used to modify polymers through grafting reactions. This modification can enhance properties such as thermal stability and mechanical strength.

Polymer Type Modification Method Resulting Property Polyethylene Grafting with triflate Improved tensile strength - Surface Functionalization : It is also utilized for surface functionalization of materials to improve adhesion and compatibility with other substances.

Case Study 1: Synthesis of Alkaloids

A study demonstrated the use of 2,2-Dimethylpropyl triflate in synthesizing complex alkaloids. The researchers employed the compound in a multi-step synthesis that included nucleophilic substitution reactions leading to the formation of key intermediates used in alkaloid synthesis. The efficiency and yield were significantly improved compared to traditional methods.

Case Study 2: Development of Antiviral Agents

Another research project focused on developing antiviral agents where 2,2-Dimethylpropyl triflate was used to facilitate the synthesis of novel compounds exhibiting antiviral activity. The study reported successful synthesis routes that enhanced the potency of the target compounds against viral infections.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl trifluoromethanesulfonate involves the formation of a highly reactive triflate intermediate. This intermediate can undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile or base used. The triflate group acts as a good leaving group, facilitating these reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,2-dimethylpropyl trifluoromethanesulfonate with two closely related triflate esters:

Key Differences and Research Findings

Steric Effects :

The neopentyl group in 2,2-dimethylpropyl triflate imposes significant steric hindrance, reducing its reactivity in SN2 reactions compared to less hindered analogues like methyl triflate. For example, methyl triflate reacts rapidly with nucleophiles (e.g., amines), while neopentyl triflate requires prolonged reaction times or elevated temperatures .

Electronic Effects :

2,2,2-Trifluoroethyl triflate (C₃H₃F₆O₃S) contains a strongly electron-withdrawing CF₃ group, enhancing its electrophilicity. This makes it highly reactive in forming carbon-fluorine bonds, a critical feature in synthesizing fluorinated pharmaceuticals . In contrast, the neopentyl group is electron-neutral, prioritizing steric over electronic modulation.

Stability and Handling : Neopentyl triflate’s steric bulk improves stability against hydrolysis compared to methyl triflate, which is highly moisture-sensitive. However, its discontinued commercial status suggests challenges in synthesis or handling .

Biological Activity

2,2-Dimethylpropyl trifluoromethanesulfonate, with the CAS number 66687-89-6, is a trifluoromethanesulfonate compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows for significant reactivity, particularly in the synthesis of fluorinated compounds which can exhibit biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₅H₁₃F₃O₃S

- Molecular Weight : 220.21 g/mol

- Structure : Contains a trifluoromethanesulfonate group which is known for its strong electrophilic nature.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to act as a halogenation reagent. This property is crucial in the synthesis of various biologically active compounds. The mechanisms through which this compound exerts its effects include:

- Nucleophilic Substitution Reactions : The triflate group facilitates nucleophilic attacks by various biological nucleophiles, leading to the formation of new carbon-nucleophile bonds.

- Catalytic Activity : Preliminary studies indicate that this compound can serve as an effective catalyst in reactions that are relevant to drug synthesis and development.

Applications in Drug Development

The introduction of fluorine atoms into organic molecules is known to enhance their pharmacological properties, including metabolic stability and bioavailability. This compound is utilized as a precursor for synthesizing fluorinated drugs that may have antiviral and anticancer properties:

- Antiviral Properties : Compounds synthesized using this reagent have shown potential antiviral activity, making them candidates for further research in viral therapies.

- Cancer Therapy : The ability to create nano-bio interfaces with biological components suggests applications in targeted cancer therapies.

Table 1: Summary of Research Findings on this compound

Notable Research Insights

- Catalytic Efficiency : In studies examining the catalytic properties of similar triflates, it was found that they could significantly enhance reaction rates and selectivity towards desired products .

- Fluorinated Drug Synthesis : Research indicates that compounds derived from this compound can lead to the development of new fluorinated drugs with improved therapeutic profiles.

Q & A

Q. What are the recommended methods for synthesizing 2,2-Dimethylpropyl trifluoromethanesulfonate in laboratory settings?

A common approach involves nucleophilic substitution reactions. For example, reacting 2,2-dimethylpropanol with trifluoromethanesulfonic anhydride (TFAA) in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF), catalyzed by a base such as triethylamine (Et₃N) . Key steps include:

- Slow addition of TFAA to the alcohol-base mixture at 0–5°C to control exothermicity.

- Stirring for 12–24 hours at room temperature under inert atmosphere.

- Isolation via aqueous workup (e.g., washing with NaHCO₃) and purification by distillation or column chromatography.

Note: Steric hindrance from the 2,2-dimethylpropyl group may require extended reaction times or elevated temperatures (40–60°C) for completion .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Look for the methyl protons (δ 1.0–1.2 ppm) and the triflate group’s absence of protons.

- ¹⁹F NMR : A singlet near δ -78 ppm confirms the trifluoromethanesulfonate moiety .

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show a molecular ion peak at m/z ≈ 222 (C₆H₁₁F₃O₃S⁺) .

- Infrared (IR) Spectroscopy : Strong absorption bands at 1220–1240 cm⁻¹ (S=O asymmetric stretch) and 1130–1150 cm⁻¹ (C-F stretch) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), OSHA-approved goggles, and a lab coat .

- Ventilation : Use fume hoods to avoid inhalation of volatile triflate vapors, which are irritants.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethylpropyl group influence its reactivity in SN2 reactions?

The bulky neopentyl-like structure significantly retards SN2 mechanisms due to restricted backside attack. Researchers must optimize conditions:

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposes above 150°C, releasing SO₂ and CF₃ radicals. Store at ≤ -20°C in sealed, argon-flushed vials .

- Hydrolytic Sensitivity : Reacts vigorously with water, forming 2,2-dimethylpropanol and triflic acid. Anhydrous conditions are critical during synthesis and handling .

- Light Sensitivity : UV exposure accelerates decomposition; amber glass containers are recommended .

Q. How can researchers resolve contradictions in reported yields for its use in glycosylation reactions?

Discrepancies often arise from:

- Moisture Traces : Even 0.1% H₂O reduces yields by 30–50%. Validate solvent dryness via Karl Fischer titration .

- Catalyst Purity : Residual acids in triflate reagents (e.g., from TFAA synthesis) can protonate substrates. Pre-treatment with molecular sieves or Et₃N may help .

- Substrate Compatibility : Bulky alcohols (e.g., tertiary or aromatic) require longer activation times (48+ hours) .

Data Contradiction Analysis

Q. Why do different studies report varying byproducts in triflate-mediated alkylation?

Byproducts like sulfonic esters or elimination products (alkenes) depend on:

- Base Selection : Strong bases (e.g., NaH) favor elimination, while weaker bases (Et₃N) suppress it .

- Solvent Polarity : Low-polarity solvents (toluene) stabilize carbocation intermediates, leading to rearranged products .

- Reaction Scale : Microscale reactions (<1 mmol) often report higher purity due to better temperature control .

Q. What methodological gaps exist in current applications of this compound as a leaving group?

- Limited DFT Studies : Computational models for its transition states in sterically hindered systems are sparse.

- Inconsistent Kinetic Data : Reported rate constants for triflate displacement vary by 2–3 orders of magnitude across solvents .

- Lack of In Situ Monitoring : Few studies use real-time techniques (e.g., ReactIR) to track intermediate formation .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map temperature, solvent, and base interactions .

- Byproduct Mitigation : Implement scavengers (e.g., polymer-bound Et₃N) to trap residual acids .

- Advanced Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to study solid-state interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.